molecular formula C10H15NO B1598503 1-(2-Ethoxyphenyl)ethanamine CAS No. 603945-49-9

1-(2-Ethoxyphenyl)ethanamine

Cat. No. B1598503
M. Wt: 165.23 g/mol
InChI Key: LMUHGWYMCFSWBA-UHFFFAOYSA-N
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Description



  • IUPAC Name : 1-(2-ethoxyphenyl)ethanamine

  • Molecular Formula : C<sub>10</sub>H<sub>15</sub>NO

  • Molecular Weight : 165.232 Da

  • ChemSpider ID : 3236706

  • Appearance : Grey crystalline, light-yellow, white, or beige powder; also identified in liquid form and falsified pharmaceutical opioids.





  • Synthesis Analysis



    • Etazene (also known as etodesnitazene) is a benzimidazole-derived synthetic opioid.

    • It is manufactured clandestinely and poses a risk to public health.

    • No recognized therapeutic use.





  • Molecular Structure Analysis



    • Etazene has a benzimidazole core with an ethylamine side chain.

    • It binds to the µ-opioid receptor with potency greater than morphine.

    • Effects are reversed by the opioid antagonist, naltrexone.





  • Chemical Reactions Analysis



    • Etazene is a potent µ-opioid receptor agonist.

    • Predicted to produce dependence similar to other opioids.

    • Online self-reports describe tolerance with repeated use.





  • Physical And Chemical Properties Analysis



    • Boiling Point: ~261.7°C (predicted)

    • Density: ~1.0 g/cm³ (predicted)

    • Refractive Index: n<sub>20D</sub> 1.52 (predicted)




  • Scientific Research Applications

    Synthesis and Pharmaceutical Applications

    Development of Antiamoebic Agents

    The compound has been involved in the creation of chalcones bearing N-substituted ethanamine tails, showing potential as antiamoebic agents. These synthesized chalcones were effective against Entamoeba histolytica, and some were found to be less toxic than standard drugs (Zaidi et al., 2015).

    Analytical Chemistry and Forensic Science

    In forensic science, derivatives of 1-(2-Ethoxyphenyl)ethanamine, such as 25X-NBOMe compounds, are identified using gas chromatography-mass spectrometry analysis. This analysis is crucial for the routine detection of new psychoactive substances in crime laboratories (Lum, Brophy, & Hibbert, 2016).

    Metabolism and Toxicology Studies

    Research on the metabolism of NBOMe compounds, which include derivatives of 1-(2-Ethoxyphenyl)ethanamine, provides insights into the enzymes involved in their metabolic pathways. Such studies are essential for understanding the pharmacokinetics and potential toxicology of these substances (Nielsen et al., 2017).

    Psychoactive Substance Research

    The compound is also significant in the study of psychoactive substances. For example, research on substituted N-benzylphenethylamines, which includes derivatives of 1-(2-Ethoxyphenyl)ethanamine, helps in understanding their mechanism of action, particularly in relation to hallucinogenic effects (Eshleman et al., 2018).

    Clinical Toxicology

    In clinical toxicology, methods are developed for the detection and quantification of NBOMe compounds in human serum, which is vital for diagnosing intoxication in emergency situations (Poklis et al., 2013).

    Ligand Synthesis in Inorganic Chemistry

    The compound is used in synthesizing various ligands in inorganic chemistry, contributing to the development of chiral, conformationally mobile tripodal ligands. These ligands form complexes with metals like ZnII and CuII, offering insights into stereochemical properties and potential applications (Canary et al., 1998).

    Catalysis in Organic Synthesis

    It serves as a precursor in the preparation of Schiff base ligands for catalysis in organic synthesis, such as in the methoxycarbonylation of styrene. These ligands exhibit moderate catalytic activities, contributing to advancements in organic synthesis methods (Ngcobo et al., 2021).

    Safety And Hazards



    • Classified as a flammable liquid (Category 4).

    • Combustible; keep away from heat, sparks, and open flames.

    • No therapeutic use; associated with abuse and ill effects.




  • Future Directions



    • Etazene is not currently under international control.

    • Continued monitoring and regulation are essential due to its abuse potential and public health risks.




    Please note that etazene is a synthetic opioid with no recognized therapeutic value, and its use poses significant dangers12


    properties

    IUPAC Name

    1-(2-ethoxyphenyl)ethanamine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NO/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8H,3,11H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LMUHGWYMCFSWBA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=CC=C1C(C)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H15NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20398577, DTXSID301280864
    Record name 1-(2-ethoxyphenyl)ethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20398577
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301280864
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(2-Ethoxyphenyl)ethanamine

    CAS RN

    76279-34-0, 603945-49-9
    Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=76279-34-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 1-(2-ethoxyphenyl)ethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20398577
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (-)-2-Ethoxy-α-methylbenzenemethanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301280864
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 1-(2-ethoxyphenyl)ethan-1-amine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    DM Musatov, EV Starodubtseva, OV Turova… - Russian journal of …, 2010 - Springer
    Different synthetic approaches to functionally substituted benzylamines were examined: reductive amination of alkyl aryl ketones and reduction of aromatic aldehyde oximes. The most …
    Number of citations: 4 link.springer.com

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